Ilicicolin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

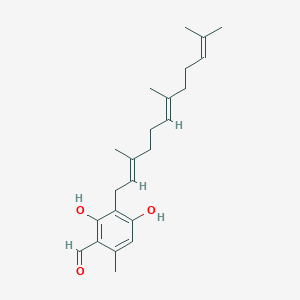

Ilicicolin B is an ilicicolin that is 2,4-dihydroxy-6-methyl-benzaldehyde which is substituted at position 3 by a (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl group. It is an ilicicolin, a member of benzaldehydes and a member of resorcinols.

Applications De Recherche Scientifique

Antibacterial Activity

Mechanism of Action

Ilicicolin B exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting biofilm formation, a crucial factor in bacterial resistance to antibiotics. The compound was shown to inhibit biofilm formation in a concentration-dependent manner, effectively reducing the extracellular polymeric substances (EPS) that contribute to biofilm integrity .

Case Studies

- In vitro Studies : this compound demonstrated strong antibacterial activity in laboratory settings, with significant reductions in biofilm formation observed through crystal violet assays and fluorescence microscopy .

- In vivo Efficacy : In murine models, this compound effectively treated S. aureus infections by inhibiting biofilm development, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Properties

Targeting Fungal Infections

this compound has also been evaluated for its antifungal properties, particularly against pathogenic fungi. Its mode of action is believed to involve the inhibition of mitochondrial cytochrome bc1 complex, which is critical for fungal respiration and energy production .

Comparative Efficacy

Research indicates that this compound has a comparable antifungal spectrum to established antifungal agents like caspofungin and amphotericin B. It displays low minimum inhibitory concentrations (MICs) against various fungal species, including Candida spp. and Aspergillus spp. .

Biofilm Disruption

Importance of Biofilm Inhibition

Biofilms are protective environments for bacteria that enhance resistance to antibiotics. This compound's ability to disrupt biofilms presents a promising avenue for overcoming antibiotic resistance .

Experimental Findings

- Biofilm Composition Analysis : Studies revealed that treatment with this compound significantly reduced both protein and polysaccharide components of the EPS matrix in biofilms formed by S. aureus, indicating its effectiveness in biofilm disintegration .

- Fluorescence Microscopy Results : Visualization techniques confirmed the reduction in biofilm thickness and density upon exposure to this compound, further supporting its potential application in clinical settings .

Structural Insights and Future Directions

Understanding the structure-activity relationship (SAR) of this compound is crucial for enhancing its efficacy and developing derivatives with improved pharmacological profiles. Ongoing research focuses on modifying its chemical structure to optimize its antibacterial and antifungal activities while minimizing potential toxicity.

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antibacterial | Inhibits MRSA and disrupts biofilm formation | Effective against MRSA; reduces EPS components |

| Antifungal | Targets fungal respiration via cytochrome bc1 complex inhibition | Comparable efficacy to established antifungals |

| Biofilm Disruption | Breaks down protective biofilms aiding antibiotic resistance | Significant reduction in biofilm density observed |

| Future Research | Structural modifications to enhance activity and reduce toxicity | Ongoing studies on SAR and derivative development |

Propriétés

Numéro CAS |

22581-07-3 |

|---|---|

Formule moléculaire |

C23H32O3 |

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde |

InChI |

InChI=1S/C23H32O3/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-22(25)14-19(5)21(15-24)23(20)26/h8,10,12,14-15,25-26H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ |

Clé InChI |

QAPOXOGEDXIOHD-VZRGJMDUSA-N |

SMILES |

CC1=CC(=C(C(=C1C=O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O |

SMILES isomérique |

CC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |

SMILES canonique |

CC1=CC(=C(C(=C1C=O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ilicicolin B; LL-Z 1272beta; LL Z 1272beta; LLZ 1272beta; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.